N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Overview
Description
N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H11F3N2O3 and a molecular weight of 228.17 g/mol
Scientific Research Applications
N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being investigated for its therapeutic properties and potential use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate typically involves the reaction of azetidine-3-carboxylic acid with methylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of azetidine-3-carboxylic acid, followed by its conversion to the desired trifluoroacetate derivative. The process involves the use of specialized reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mechanism of Action
N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate is unique in its structure and properties compared to similar compounds such as N-methylazetidine-2-carboxamide and N-methylazetidine-4-carboxamide. These compounds differ in their molecular arrangement and functional groups, leading to variations in their reactivity and applications.
Comparison with Similar Compounds
N-methylazetidine-2-carboxamide
N-methylazetidine-4-carboxamide
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Properties
IUPAC Name |
N-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZMOHIPMTMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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